2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further bonded to a brominated benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of 5-bromoanthranilic acid with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The benzyloxycarbonyl group can be removed through catalytic hydrogenation or treatment with strong acids.
Oxidation Reactions: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Catalytic hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of 5-bromoanthranilic acid.
Oxidation: Formation of benzoic acid derivatives with oxidized side chains.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is primarily related to its ability to interact with biological molecules through its functional groups. The benzyloxycarbonyl group can protect amino groups during peptide synthesis, while the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective group chemistry.
(5-Oxooxazolidin-4-yl)acetic acid: Used in the preparation of β-branched peptide derivatives of aspartic acid.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a brominated aromatic ring. This combination allows for versatile chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C15H12BrNO4 |
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Molecular Weight |
350.16 g/mol |
IUPAC Name |
5-bromo-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12BrNO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
LUEDWUDJWYXFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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